molecular formula C11H14O3 B12298531 Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4

Cat. No.: B12298531
M. Wt: 198.25 g/mol
InChI Key: XPJVKCRENWUEJH-LNFUJOGGSA-N
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Description

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is a deuterated form of iso-butyl 4-hydroxybenzoate, which is commonly known as isobutylparaben. This compound is a stable isotope-labeled chemical, often used in various scientific research applications. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for tracing and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 can be synthesized through esterification of 4-hydroxybenzoic acid with iso-butyl alcohol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The deuterium atoms are introduced by using deuterated reagents or solvents.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure the incorporation of deuterium atoms. The product is then purified through distillation or recrystallization to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s pathway and interactions. The hydroxyl and ester groups play a crucial role in its reactivity and binding to target molecules.

Comparison with Similar Compounds

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is compared with other similar compounds such as:

    Butyl 4-hydroxybenzoate: Similar structure but without deuterium labeling.

    Methyl 4-hydroxybenzoate: A shorter alkyl chain and different reactivity.

    Ethyl 4-hydroxybenzoate: Intermediate alkyl chain length and reactivity.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and analytical studies.

Properties

Molecular Formula

C11H14O3

Molecular Weight

198.25 g/mol

IUPAC Name

2-methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i3D,4D,5D,6D

InChI Key

XPJVKCRENWUEJH-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)C)[2H])[2H])O)[2H]

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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